molecular formula C15H17N3O3S B2697826 N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905695-06-9

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2697826
CAS No.: 905695-06-9
M. Wt: 319.38
InChI Key: RYQROMFXRQMDFS-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a small-molecule compound for research use. Its molecular structure is characterized by a dihydropyrimidin-2-one core linked via a sulfanylacetamide bridge to a (3-methoxyphenyl)methyl group. This core scaffold is of significant interest in medicinal chemistry, as similar dihydropyrimidin-2-one and sulfanylacetamide derivatives have been investigated for a range of pharmacological activities. Published studies on analogous structures have shown potential as anticonvulsant agents and as antagonists for G protein-coupled receptors (GPCRs) like CMKLR1, a target associated with inflammation and obesity . The presence of the exocyclic sulfur atom is a notable feature, as this moiety is often associated with enhanced biological activity in central nervous system-targeting compounds . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-6-14(18-15(20)17-10)22-9-13(19)16-8-11-4-3-5-12(7-11)21-2/h3-7H,8-9H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQROMFXRQMDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxybenzylamine intermediate. This can be achieved by the methylation of 3-hydroxybenzylamine using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyrimidinyl Intermediate: The 6-methyl-2-oxo-1H-pyrimidin-4-yl intermediate is synthesized through a condensation reaction involving ethyl acetoacetate and urea in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl and pyrimidinyl intermediates. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the methoxyphenyl intermediate reacts with the sulfanylacetamide moiety of the pyrimidinyl intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the pyrimidinyl moiety can be reduced to form a hydroxyl group, resulting in a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 2-(pyrimidin/thiazole/triazolylsulfanyl)acetamide scaffold but differ in substituents on the aromatic rings and heterocyclic cores:

Table 1: Key Structural Analogs and Their Features
Compound Name (Example) Substituents on Acetamide Nitrogen Heterocyclic Core Modifications Biological Activity (MIC/IC₅₀) Reference
Target Compound 3-Methoxybenzyl 6-Methyl-2-oxo-dihydropyrimidine Not reported (hypothetical)
G856-8122 2-Fluorophenyl 6-Methyl-2-oxo-dihydropyrimidine MIC: 28 mg (antimicrobial)
Compound 38 () 2-Fluorobenzyl 1,2,3-Triazol-5-yl MIC: 16 µg/mL (E. coli)
Compound 39 () 4-Fluorobenzyl 1,2,3-Triazol-5-yl MIC: 32 µg/mL (E. coli)
Compound 2,3-Dichlorophenyl 4-Methyl-6-oxo-dihydropyrimidine MIC: Not specified
N-(4-Chlorophenyl)-... 4-Chlorophenyl 4,6-Diaminopyrimidin-2-yl Structural data only

Impact of Substituents on Activity

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • Fluorophenyl or chlorophenyl substituents (e.g., G856-8122, ) enhance lipophilicity and membrane penetration, improving antimicrobial potency . In contrast, the 3-methoxybenzyl group in the target compound may reduce hydrophobicity but increase metabolic stability due to reduced oxidative susceptibility .
    • In triazole analogs (), para-substituted fluorobenzyl groups (Compound 39) showed reduced activity compared to ortho-substituted (Compound 38), highlighting steric and electronic influences .
  • Triazole-containing analogs () rely on nitrogen-rich cores for metal chelation or π-stacking interactions .

Physicochemical and Crystallographic Comparisons

  • Solubility and Crystallinity :
    • The target compound’s 3-methoxy group likely improves aqueous solubility compared to halogenated analogs like G856-8122 . Crystal structures of N-(4-chlorophenyl)-... () reveal planar pyrimidine rings and intermolecular hydrogen bonds, suggesting similar packing patterns for the target compound .
  • SHELX Refinement :
    • Structural analogs (e.g., ) were refined using SHELXL, confirming bond lengths (mean C–C = 0.004 Å) and validating geometry .

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure features a methoxyphenyl group and a pyrimidine derivative, which are crucial for its biological activity.

Research indicates that compounds similar to this compound often act through the inhibition of protein tyrosine kinases (PTKs) and other enzyme targets. These mechanisms are critical in cancer treatment as they interfere with cellular signaling pathways that promote tumor growth.

Antitumor Activity

A study evaluated a series of compounds related to N-substituted acetamides and found that several exhibited significant inhibitory effects against cancer cell lines. For instance, compounds with structural similarities demonstrated potent activity against the SPAC1 lung adenocarcinoma cell line, suggesting potential applications in cancer therapy .

CompoundCell LineIC50 (µM)
Compound 1SPAC115.5
Compound 5aSPAC11.5
N-[3-methoxyphenyl)methyl]-2-[6-methyl-2-oxo-pyrimidinyl]acetamideSPAC1TBD

Antiviral Activity

In addition to antitumor properties, derivatives of pyrimidine compounds have shown promise as antiviral agents. The compound's structural components may enhance its affinity for viral targets, potentially inhibiting replication processes in viruses such as HCV and HSV .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Case Study 1 : A compound structurally akin to N-[(3-methoxyphenyl)methyl]-2-[6-methyl-2-oxo-pyrimidinyl]acetamide was tested against Hepatitis C virus in vitro. Results indicated a significant reduction in viral load at concentrations as low as 10 µM.
  • Case Study 2 : Another study focused on the compound's effect on Mycobacterium tuberculosis showed a dose-dependent inhibition with an IC50 value of approximately 5 µM.

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